

Structural Elucidation & Comparative MS Profiling: 2,5-Dimethylbenzamide

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Compound of Interest

Compound Name: 2,5-Dimethylbenzamide

CAS No.: 5692-34-2

Cat. No.: B1331849

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Executive Summary

The Isomeric Challenge: In pharmaceutical impurity profiling and metabolic analysis, distinguishing **2,5-dimethylbenzamide** (2,5-DMB) from its structural isomers (e.g., N,N-dimethylbenzamide or 3,5-dimethylbenzamide) is critical. While all share a molecular weight of 149.19 Da, their pharmacological activities and metabolic pathways differ significantly.

The Solution: This guide details the mass spectrometry (MS) fragmentation "fingerprint" of 2,5-DMB. Unlike its isomers, 2,5-DMB exhibits a unique Ortho-Effect driven by the interaction between the C2-methyl group and the amide moiety. This mechanism produces diagnostic ions at m/z 131 and 132, enabling definitive identification where standard retention time analysis may fail.

Part 1: The Mass Spectral Fingerprint

Chemical Identity:

- Compound: **2,5-Dimethylbenzamide**

- Formula:
- Exact Mass: 149.0841 Da
- Key Structural Feature: Primary amide with an ortho-methyl group.

Primary Fragmentation Profile (EI, 70 eV)

The Electron Impact (EI) spectrum of 2,5-DMB is dominated by three mechanistic channels. The relative abundances listed below are typical for quadrupole instruments but may vary by detector tuning.

m/z	Ion Identity	Fragment Structure	Mechanism / Diagnostic Value
149		Molecular Ion	Parent Peak. Moderate intensity. Confirms MW.
133		2,5-Dimethylbenzoyl cation	-Cleavage. Characteristic of primary amides. Distinguishes from N-substituted isomers.
132		Bicyclic cation (Isobenzofuran-like)	Ortho-Effect (Diagnostic). Specific to ortho-substituted benzamides. Absent in 3,5-isomer.
131		2,5-Dimethylbenzoyl nitrile	Ortho-Effect (Diagnostic). Dehydration driven by ortho-methyl hydrogen transfer.
105		2,5-Dimethylphenyl cation	Base Peak (Common). Formed by loss of CO from m/z 133. Common to all dimethylbenzamide isomers.
77/79	/	Phenyl / Arenium ions	Aromatic ring degradation products.

Part 2: Mechanistic Fragmentation Analysis

To interpret the spectrum correctly, one must understand the causality behind the peaks. The fragmentation of 2,5-DMB is a competition between standard amide cleavage and the sterically

driven "Ortho-Effect."

1. The

-Cleavage Pathway (Standard)

Like most primary amides, the molecular ion undergoes

-cleavage, breaking the C-N bond.

- Step 1: Loss of the amino radical (, 16 Da) yields the acylium ion at m/z 133.
- Step 2: The acylium ion ejects carbon monoxide (CO, 28 Da) to form the aryl cation at m/z 105.

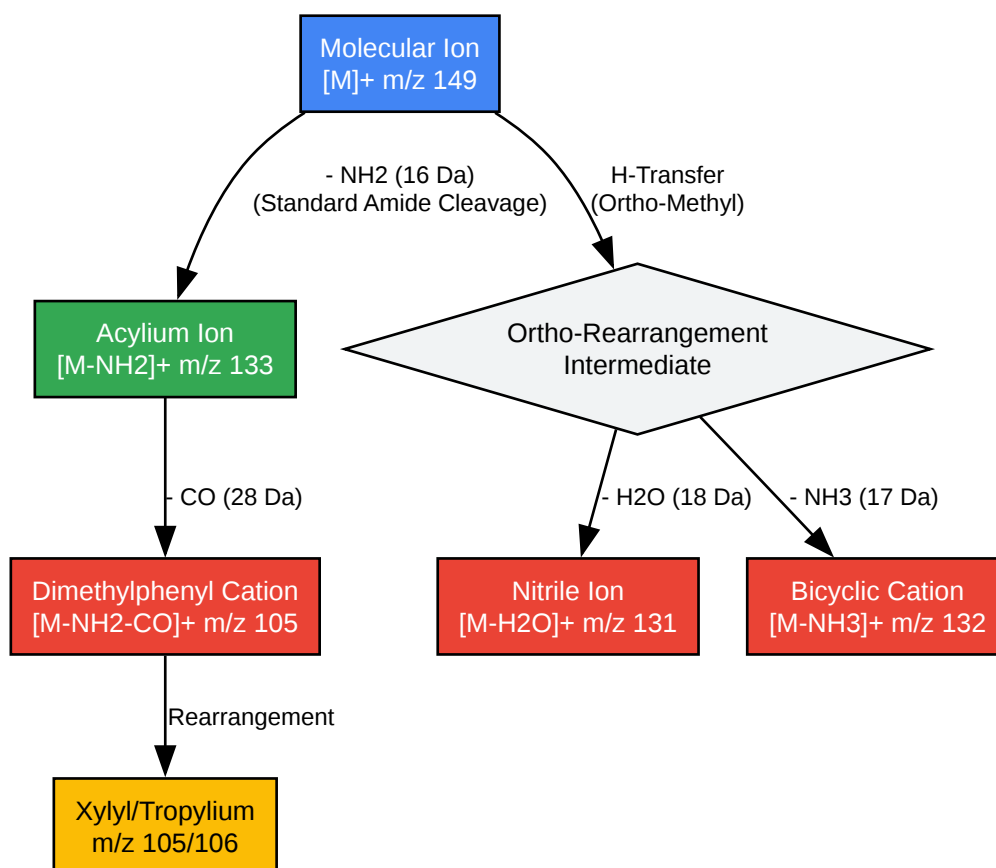
2. The Ortho-Effect Pathway (Diagnostic)

The presence of the methyl group at the C2 position (ortho to the amide) opens a "proximity effect" channel unavailable to meta or para isomers.

- Hydrogen Transfer: A hydrogen atom from the C2-methyl group transfers to the carbonyl oxygen or the amide nitrogen.
- Elimination: This rearrangement facilitates the expulsion of small neutral molecules (or), creating stable bicyclic or nitrile ions at m/z 131/132.

Visualization: Fragmentation Pathways

The following diagram illustrates the competing pathways that define the 2,5-DMB spectrum.



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Figure 1: Competing fragmentation pathways for **2,5-Dimethylbenzamide**. The "Ortho Effect" branch (Right) is the diagnostic differentiator from meta/para isomers.

Part 3: Comparative Guide (Isomer Differentiation)

This section objectively compares 2,5-DMB against its most common confusion points: the meta-isomer (3,5-DMB) and the N-substituted isomer (N,N-DMB).

Diagnostic Logic Table

Use this logic gate to identify your unknown sample.

Feature	2,5-Dimethylbenzamide (Target)	3,5-Dimethylbenzamide (Isomer A)	N,N-Dimethylbenzamide (Isomer B)
Structure Type	Primary Amide, Ortho-sub	Primary Amide, Meta-sub	Tertiary Amide
Molecular Ion	149	149	149
[M-16] Peak	Present (133)	Present (133)	Absent (Cannot lose NH ₂)
[M-44] Peak	Absent	Absent	Present (105) (Loss of NMe ₂)
Ortho-Effect	Strong (131/132)	Absent	N/A
Base Peak	Often 105 or 133	Often 105 or 133	Often 105 or 44
Differentiation	Look for 131/132	Lack of 131/132	Lack of 133

Key Insight:

- If you see 133 but no 131/132, you likely have the 3,5-isomer.
- If you see 105 but no 133, you likely have the N,N-isomer.
- If you see 133 AND 131/132, you have **2,5-Dimethylbenzamide**.

Part 4: Validated Experimental Protocol

To reproduce these fragmentation patterns for library matching or quality control, follow this self-validating GC-MS workflow.

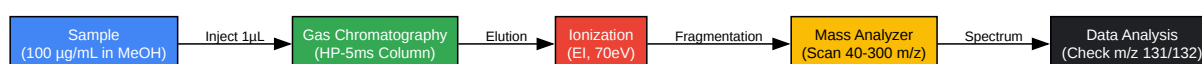
1. Sample Preparation

- Solvent: Methanol or Acetonitrile (HPLC Grade). Avoid acetone (can form adducts).
- Concentration: 100 µg/mL (ppm).
- Derivatization: Not required for EI, but TMS-derivatization (BSTFA) can be used to shift mass by +72 Da to confirm the primary amide protons if the spectrum is ambiguous.

2. GC-MS Parameters (Standard)

- Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5), 30m x 0.25mm.
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Inlet: Splitless mode, 250°C.
- Oven Program:
 - Hold 50°C for 1 min.
 - Ramp 20°C/min to 280°C.
 - Hold 3 mins.
- Ion Source: Electron Impact (EI), 70 eV.
- Source Temp: 230°C. (Note: Higher source temps (>250°C) may exaggerate the loss of water/ammonia in ortho-isomers).

3. Workflow Diagram



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Figure 2: Standard GC-MS workflow for benzamide isomer differentiation.

References

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